molecular formula C13H14ClN5OS B2708143 1-(3-Chlorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea CAS No. 2415534-27-7

1-(3-Chlorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea

Cat. No. B2708143
CAS RN: 2415534-27-7
M. Wt: 323.8
InChI Key: JWQRFEIUXFXNFC-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea, also known as CGP 49823, is a synthetic compound that belongs to the class of urea derivatives. It has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism Of Action

The exact mechanism of action of 1-(3-Chlorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea 49823 is not fully understood, but it is believed to act by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting protein kinases, 1-(3-Chlorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea 49823 can disrupt the growth and survival of cancer cells and reduce inflammation and oxidative stress in the brain, leading to neuroprotection.
Biochemical and Physiological Effects:
1-(3-Chlorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea 49823 has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of protein kinases such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase-3β (GSK-3β). It has also been shown to reduce inflammation and oxidative stress in the brain by inhibiting the activity of protein kinases such as p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK).

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-(3-Chlorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea 49823 in lab experiments is its high potency and selectivity towards protein kinases, making it an ideal tool for studying the role of protein kinases in various diseases. However, one of the limitations of using 1-(3-Chlorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea 49823 is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 1-(3-Chlorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea 49823. One possible direction is to explore its potential as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a combination therapy with other anti-cancer agents for the treatment of various types of cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(3-Chlorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea 49823 and to optimize its pharmacokinetic properties for better efficacy and safety in clinical settings.
Conclusion:
In conclusion, 1-(3-Chlorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea 49823 is a synthetic compound that has shown promising results as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Its potent activity against protein kinases makes it an ideal tool for studying the role of protein kinases in disease pathogenesis and for developing targeted therapies. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of 1-(3-Chlorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea 49823 involves the reaction of 3-chlorophenyl isocyanate with 1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-amine in the presence of a suitable solvent and base. The reaction yields 1-(3-Chlorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea 49823 as a white crystalline solid with a high purity.

Scientific Research Applications

1-(3-Chlorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea 49823 has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, prostate, and lung cancer cells. 1-(3-Chlorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea 49823 has also been shown to possess anti-inflammatory and neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(3-chlorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5OS/c1-8-17-18-13(21-8)19-6-11(7-19)16-12(20)15-10-4-2-3-9(14)5-10/h2-5,11H,6-7H2,1H3,(H2,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQRFEIUXFXNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea

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